3-Ethenyl-4-[(propan-2-yl)oxy]benzamide
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Overview
Description
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide is a chemical compound with a molecular mass of 205.2535 daltons It is characterized by the presence of an ethenyl group and a propan-2-yl oxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the benzamide in the presence of a palladium catalyst.
Attachment of the Propan-2-yl Oxy Group: This step involves the reaction of the benzamide with an isopropyl alcohol derivative under acidic or basic conditions to form the propan-2-yl oxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The propan-2-yl oxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or other nucleophiles under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-[(propan-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, while the propan-2-yl oxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethenyl-4-[(propan-2-yl)oxy]phenol: Similar structure but with a hydroxyl group instead of an amide.
3-Ethenyl-4-[(propan-2-yl)oxy]aniline: Similar structure but with an amine group instead of an amide.
Uniqueness
3-Ethenyl-4-[(propan-2-yl)oxy]benzamide is unique due to the presence of both an ethenyl group and a propan-2-yl oxy group attached to a benzamide core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
918870-82-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-ethenyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3,(H2,13,14) |
InChI Key |
VVSTUUXUHRZOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)C=C |
Origin of Product |
United States |
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